Tris(n-butylcyclopentadienyl)erbium(III)
Description
Properties
Molecular Formula |
C27H39Er |
|---|---|
Molecular Weight |
530.9 g/mol |
InChI |
InChI=1S/3C9H13.Er/c3*1-2-3-6-9-7-4-5-8-9;/h3*4-5,7-8H,2-3,6H2,1H3; |
InChI Key |
JRCMYZNYPKTOPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.[Er] |
Origin of Product |
United States |
Advanced Characterization of Structural and Electronic Properties of Tris N Butylcyclopentadienyl Erbium Iii Complexes
X-ray Crystallographic Analysis for Molecular Geometry Elucidation
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. nih.gov The process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the precise positions of atoms, bond lengths, and bond angles can be calculated to elucidate the molecule's geometry. nih.govresearchgate.net
For a complex like Tris(n-butylcyclopentadienyl)erbium(III), a single-crystal X-ray diffraction study would reveal the exact coordination of the n-butylcyclopentadienyl (n-BuCp) ligands to the central erbium(III) ion. In related tris(cyclopentadienyl) lanthanide complexes, the three cyclopentadienyl (B1206354) rings are typically arranged in a trigonal planar fashion around the metal center when considering the centroids of the rings. The erbium atom is expected to be bonded to the cyclopentadienyl rings in a η⁵-fashion, meaning it interacts with all five carbon atoms of each ring.
While specific crystallographic data for Er(n-BuCp)₃ is not extensively published in open literature, data from analogous lanthanide and yttrium complexes provide a reliable model for its expected structural parameters. ereztech.comsigmaaldrich.com The Er-C bond distances would be a key takeaway, providing direct evidence of the metal-ligand interaction. The orientation of the n-butyl groups on the cyclopentadienyl rings would also be determined, showing whether they adopt positions that minimize steric clash.
| Ring Centroid-Er-Ring Centroid Angle | ~120° | Shows the spatial arrangement of the ligands around the metal. |
Note: These values are estimations based on general data for similar lanthanide cyclopentadienyl complexes and are subject to variation based on the specific crystal packing and steric interactions of the n-butyl groups.
Spectroscopic Investigations for Electronic Structure and Bonding
Spectroscopic techniques are crucial for probing the electronic environment and vibrational modes of a molecule, offering data that complements crystallographic findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to characterize the ligand framework. For a diamagnetic analogue like Tris(n-butylcyclopentadienyl)yttrium(III), NMR spectra conform to the expected structure, showing distinct signals for the butyl chain protons and the cyclopentadienyl ring protons. ereztech.com For the paramagnetic Er(III) complex, the unpaired f-electrons would cause significant shifting and broadening of the NMR signals. The analysis of these paramagnetic shifts can provide detailed information about the magnetic anisotropy of the complex and the through-space interaction between the metal's magnetic moment and the ligand's nuclei. nih.gov
Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy investigates the molecular vibrations of the complex. Characteristic IR absorption bands would be expected for the C-H stretching and bending modes of the alkyl chains and the cyclopentadienyl rings, as well as C=C stretching modes within the rings. nih.gov The Er-Cp vibrational modes, which occur at lower frequencies, are direct probes of the metal-ligand bond strength. A comparison of the ligand's vibrational frequencies in its free state versus its complexed state can indicate how coordination to erbium affects the bonding within the n-butylcyclopentadienyl ligand.
Table 2: Expected Spectroscopic Features for Tris(n-butylcyclopentadienyl)erbium(III)
| Spectroscopic Technique | Observed Feature | Interpretation |
|---|---|---|
| ¹H NMR | Broad, shifted signals for Cp and butyl protons | Confirms the paramagnetic nature of the complex and provides structural information. |
| ¹³C NMR | Broad, shifted signals for Cp and butyl carbons | Elucidates the carbon framework and the influence of the paramagnetic Er(III) center. |
| Infrared (IR) Spectroscopy | ~3100 cm⁻¹ (aromatic C-H stretch)~2800-3000 cm⁻¹ (aliphatic C-H stretch)~1450 cm⁻¹ (C=C ring stretch) | Confirms the presence of both alkyl and cyclopentadienyl moieties and provides insight into bonding. |
Molecular Orbital and Electronic Structure Studies
Computational methods, such as Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and bonding in organometallic complexes. nih.gov Molecular orbital (MO) calculations for Tris(n-butylcyclopentadienyl)erbium(III) would illuminate the nature of the erbium-ligand bonds, which are expected to have significant ionic character, typical for lanthanides, with some degree of covalent contribution from the overlap of metal and ligand orbitals.
These studies can generate MO diagrams that show the interaction between the erbium 5d, 6s, and 4f orbitals and the π-system of the cyclopentadienyl ligands. researchgate.net The calculations would likely confirm that the highest occupied molecular orbitals (HOMOs) are primarily ligand-based (from the Cp rings), while the lowest unoccupied molecular orbitals (LUMOs) involve erbium 4f orbitals. This distribution is key to understanding the complex's reactivity and its properties as a precursor in deposition processes. osti.gov DFT can also be used to calculate and predict vibrational frequencies, which can then be compared with experimental IR and Raman spectra to validate the computational model. nih.gov
Examination of Coordination Environment and Steric Influence of n-Butylcyclopentadienyl Ligands
The coordination environment of the erbium(III) ion is dictated largely by the steric demands of the three n-butylcyclopentadienyl ligands. The n-butyl groups are significantly bulkier than the hydrogen atoms in an unsubstituted cyclopentadienyl ligand. ereztech.com This increased steric bulk has several important consequences:
Steric Crowding : The three bulky ligands create a sterically congested environment around the erbium center. This crowding protects the metal ion from coordinating with solvent molecules or other potential ligands, which enhances the complex's stability and volatility, a desirable trait for its use in chemical vapor deposition (CVD) and atomic layer deposition (ALD). strem.com
Influence on Molecular Geometry : The steric repulsion between the n-butyl groups on adjacent ligands can cause slight distortions from the ideal trigonal planar geometry. This may involve tilting of the cyclopentadienyl rings or specific rotational conformations of the butyl chains to minimize steric strain.
The interplay between the electronic nature of the Er(III) ion and the significant steric footprint of the n-butylcyclopentadienyl ligands is fundamental to the unique chemical and physical properties of Tris(n-butylcyclopentadienyl)erbium(III).
Coordination Chemistry and Ligand Field Theory in Erbium Iii Cyclopentadienyl Systems
Fundamental Principles of Lanthanide-Ligand Bonding in Organometallic Contexts
The bonding in organometallic lanthanide complexes is fundamentally distinct from that of d-block transition metals. The 4f orbitals of lanthanide ions, such as Er(III), have a limited radial extension and are effectively shielded by the filled 5s and 5p electron shells. acs.orgrutgers.edu This "core-like" nature of the 4f orbitals results in minimal direct overlap with ligand orbitals. nih.govwikipedia.org Consequently, the metal-ligand bonding in lanthanide complexes is predominantly electrostatic or ionic in character. rutgers.edunih.gov
While largely ionic, a degree of covalent interaction is acknowledged, particularly with softer, more polarizable ligands like cyclopentadienyl (B1206354) anions. rutgers.edu The bonding interaction in cyclopentadienyl complexes involves the delocalized π-electron cloud of the Cp ring coordinating to the lanthanide center. jyu.fi However, unlike in d-block metallocenes where strong covalent back-bonding is significant, the participation of f-orbitals in such interactions is minimal. rutgers.edu The chemistry of tris(cyclopentadienyl)lanthanide complexes has been shown to be chemically similar across the lanthanide series, which underscores their ionic nature. acs.org This ionic character means that the geometry of the complexes is often dictated by electrostatic and steric factors rather than by the directional covalent bonds typical of transition metals. wikipedia.org Theoretical studies using Density Functional Theory (DFT) have become crucial in elucidating the nuanced electronic structures and have confirmed that the strong ionic character of lanthanide-ligand bonds is key to understanding their reactivity. rutgers.edursc.org
Influence of Cyclopentadienyl Substitution on Erbium Coordination Sphere
The substitution of hydrogen atoms on the cyclopentadienyl ring with other functional groups, such as alkyl chains, has a profound impact on the coordination sphere of the central erbium ion. These substitutions introduce both steric and electronic effects that can be leveraged to fine-tune the properties of the resulting complex.
The introduction of bulky substituents, like the n-butyl group in Tris(n-butylcyclopentadienyl)erbium(III), significantly increases the steric hindrance around the metal center. nih.gov This increased bulk can influence the coordination number and geometry of the complex, preventing the aggregation that can occur with unsubstituted Cp ligands and enhancing solubility in common organic solvents. researchgate.net Furthermore, the specific ligand environment created by substituted cyclopentadienyl ligands can alter the electronic ground state of the complex and even stabilize unusual oxidation states. acs.org For erbium, which is of significant interest in the field of single-molecule magnets (SMMs), controlling the coordination geometry is crucial. nih.govnih.gov The shape of the f-electron density of the Er(III) ion dictates that an equatorial ligand field is required to enhance its magnetic anisotropy. nih.gov Judicious design of the ligand scaffold is therefore a primary strategy for modulating these magnetic properties. nih.govnih.gov
| Property | Description | Source |
| Chemical Formula | C₂₇H₃₉Er | strem.com |
| Molecular Weight | 530.87 g/mol | strem.com |
| CAS Number | 153608-51-6 | strem.com |
| Appearance | Yellow to orange liquid | strem.com |
| Application | Precursor for CVD & ALD | strem.comereztech.com |
Stereoelectronic Effects of n-Butylcyclopentadienyl Ligands on the Erbium(III) Center
Stereoelectronic effects refer to the combined influence of steric bulk and electronic properties of a ligand on the structure, stability, and reactivity of a complex. illinois.edunih.gov In Tris(n-butylcyclopentadienyl)erbium(III), the n-butyl groups exert significant stereoelectronic control over the erbium(III) center.
Steric Effect: The steric bulk of the three n-butylcyclopentadienyl ligands plays a dominant role in defining the coordination geometry. nih.gov The spatial arrangement of these bulky ligands around the relatively large Er(III) ion creates a specific ligand field. wikipedia.orgfiveable.me This ligand field, which is the electrostatic environment generated by the ligands, directly influences the splitting of the metal's d- and f-orbitals. libretexts.org For erbium-based SMMs, a strong axial crystal field is often desired to maximize the energy barrier for magnetization reversal. nih.govacs.org The size and arrangement of the n-butyl groups are therefore critical in establishing the symmetry and strength of this field, which in turn governs the magnetic anisotropy of the molecule. ungur.org
Ligand Design Strategies for Modulating Erbium(III) Coordination Chemistry
The rational design of ligands is a cornerstone of modern coordination and organometallic chemistry, allowing for the precise tuning of a metal complex's properties for specific applications, from catalysis to molecular magnetism. nih.govnih.gov The cyclopentadienyl ligand serves as a highly versatile and modifiable scaffold for this purpose. acs.orgresearchgate.net
One key strategy involves altering the steric bulk of the substituents on the Cp ring. jyu.fi Increasing steric hindrance, for example by moving from methyl to tert-butyl groups, can enforce lower coordination numbers and create unique geometric environments that might enhance magnetic properties. acs.orgescholarship.org The synthesis of Cp ligands with various functional groups allows for systematic modification of the steric and electronic environment around the erbium center. jyu.fi
Another strategy is the covalent linking of two cyclopentadienyl ligands to create "ansa-metallocenes". wikipedia.org This approach restricts the rotation of the Cp rings and fixes the angle between them, offering a higher degree of structural rigidity and control over the coordination sphere. While common for transition metals, these principles can be extended to lanthanide systems to enforce specific symmetries.
Research Applications of Tris N Butylcyclopentadienyl Erbium Iii in Advanced Materials
Catalytic Applications in Polymerization and Organic Transformations
The compound's structure, featuring a central erbium atom bonded to three n-butylcyclopentadienyl ligands, allows it to function as a catalyst in the synthesis of polymers and other organic molecules.
Tris(n-butylcyclopentadienyl)erbium(III) is classified as a metallocene catalyst. wiseguyreports.com Metallocenes are instrumental in olefin polymerization, a process for creating long-chain polymers from simple unsaturated hydrocarbons (olefins) like ethylene (B1197577) and propylene. researchgate.netgoogle.com The catalytic activity of metallocenes is influenced by the metal center and the surrounding ligands. In the case of Tris(n-butylcyclopentadienyl)erbium(III), the erbium center acts as the active site for the polymerization reaction. The n-butylcyclopentadienyl ligands help to stabilize the metal center and influence the properties of the resulting polymer. The market for Tris(n-butylcyclopentadienyl)erbium(III) includes its use as a metallocene catalyst, available in forms such as the catalyst itself, a catalyst complex, or a metallacycle catalyst. wiseguyreports.com
This compound is specifically applied in the polymerization of key industrial olefins, namely ethylene and propylene. wiseguyreports.com The use of Ziegler-Natta catalysts, a class to which metallocenes belong, is a well-established method for producing polyethylene (B3416737) and polypropylene. mdpi.commdpi.comnih.gov The performance of these catalysts can be affected by various factors, including the use of co-catalysts or activators and reaction conditions. mdpi.comrsc.org While specific performance metrics for Tris(n-butylcyclopentadienyl)erbium(III) are proprietary, its application in these polymerization processes highlights its role in producing high-performance materials used across automotive, packaging, and electronics industries. wiseguyreports.com
The mechanism of olefin polymerization catalyzed by metallocenes generally involves several key steps. researchgate.net Initially, the catalyst is activated, often by a co-catalyst, to form a cationic, catalytically active species. researchgate.net An olefin monomer then coordinates to the vacant site on the metal center of the organoerbium compound. This is followed by the insertion of the monomer into the metal-alkyl bond, which initiates the polymer chain. The chain propagation step involves the successive insertion of more monomer units, leading to the growth of the polymer chain. mdpi.com Chain termination can occur through various pathways, such as β-hydride transfer. mdpi.com The specific nature of the ligands, such as the n-butylcyclopentadienyl groups, influences the electronic and steric environment around the erbium metal center, which in turn affects the rate of polymerization and the properties of the final polymer.
Beyond olefin polymerization, organometallic compounds of rare earth metals are known to catalyze other organic transformations. For instance, related cobalt catalysts have been utilized for 1,3-butadiene (B125203) polymerization to produce high 1,4-trans-polybutadiene. bohrium.com Gold-catalyzed hydrofunctionalization of alkynes represents another class of reactions where organometallic complexes facilitate the addition of nucleophiles across a triple bond. mdpi.com While specific examples detailing the use of Tris(n-butylcyclopentadienyl)erbium(III) in these other reactions are not prevalent, its structural similarity to other active catalysts suggests potential applicability in a broader range of organic synthesis.
Precursors for Thin Film Deposition and Semiconductor Doping
The volatility and thermal stability of Tris(n-butylcyclopentadienyl)erbium(III) make it an excellent precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. strem.comgoogle.com These methods are crucial for fabricating advanced electronic and optical components.
Tris(n-butylcyclopentadienyl)erbium(III), also referred to as Er(nBuCp)3, is a precursor used in the ALD of erbium oxide (Er₂O₃) thin films. researchgate.net ALD is a precise deposition technique that allows for the growth of uniform, conformal films one atomic layer at a time. In this process, pulses of the erbium precursor and an oxygen source, such as ozone or water, are sequentially introduced into a reaction chamber. researchgate.net
Research has demonstrated that using Er(nBuCp)3 with ozone as the oxygen source enables the deposition of highly conformal Er₂O₃ thin films, even on substrates with high-aspect-ratio structures. researchgate.net This represents a significant achievement for creating complex, three-dimensional nano-architectures. The ALD process using this precursor achieves self-limiting growth, a key characteristic of ALD, within a deposition temperature window of 200–400°C. researchgate.net While the resulting films may contain small amounts of carbon impurities, the process is effective for producing the desired erbium oxide layers. researchgate.net Doping semiconductors with impurity atoms is a fundamental process for tuning their electronic properties for devices like LEDs and solar panels. tue.nl
The table below summarizes findings from an evaluation of various erbium precursors for ALD.
| Precursor | Oxygen Source | Deposition Temperature | Growth Mechanism |
| Er(nBuCp)₃ | Ozone, Water | 200–400°C | Self-limiting |
| Er(iPrCp)₃ | Ozone, Water | 200–400°C | Self-limiting |
| Er(MeCp)₂(iPr-amd) | Ozone, Water | 200–400°C | Self-limiting |
Table based on data from a study evaluating novel cyclopentadienyl (B1206354) precursors for ALD of erbium oxide. researchgate.net
Application in Chemical Vapor Deposition (CVD) and Organometallic Vapor Phase Epitaxy (OMVPE)
Tris(n-butylcyclopentadienyl)erbium(III) is utilized as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD), a technique also known as Organometallic Vapor Phase Epitaxy (OMVPE). strem.com This process involves the delivery of the gaseous organometallic compound onto a heated substrate, where it decomposes to deposit a thin film of erbium-containing material. The volatility and thermal stability of the precursor are critical for successful deposition. Tris(n-butylcyclopentadienyl)erbium(III) is a liquid with a boiling point of 240°C at 0.1 mm Hg, which allows for its controlled transport into the reaction chamber.
In MOCVD, the precise control over process parameters such as precursor temperature, flow rate, and substrate temperature enables the growth of highly uniform and pure thin films. This level of control is essential for the fabrication of complex semiconductor structures and optoelectronic devices. The general mechanism of MOCVD involves the mass transport of the precursor to the substrate, followed by chemical reactions on the surface that lead to film growth. niscpr.res.in
Doping of III-V Semiconductors with Erbium
A primary application of Tris(n-butylcyclopentadienyl)erbium(III) in MOCVD is the doping of III-V semiconductors, such as Gallium Arsenide (GaAs) and Aluminum Gallium Arsenide (AlGaAs). The introduction of erbium into these materials is of significant interest due to the intra-4f electronic transitions of the Er³⁺ ion, which result in a sharp and temperature-stable luminescence at a wavelength of 1.54 µm. wisconsin.edunasa.gov This wavelength is crucial as it corresponds to the low-loss window of silica-based optical fibers, making erbium-doped semiconductors highly desirable for optical communications.
Studies have demonstrated the successful incorporation of erbium into GaAs and AlGaAs epitaxial layers using Tris(n-butylcyclopentadienyl)erbium(III) as the erbium source in MOCVD. wisconsin.edunasa.gov This method allows for the achievement of high erbium concentrations in the semiconductor matrix. The doping level can be controlled by adjusting the partial pressure of the erbium precursor in the reactor. Research on similar cyclopentadienyl-based erbium precursors, such as tris(t-butylcyclopentadienyl) erbium, has shown that the doping concentration exhibits a second-order dependence on the inlet source partial pressure. wisconsin.edunasa.govpsu.edu
It has been observed that in as-grown erbium-doped GaAs films, there are equivalent amounts of oxygen present along with the erbium. wisconsin.edunasa.gov This suggests that the majority of the erbium dopants likely exist as complexes with oxygen within the semiconductor material. wisconsin.edunasa.gov
Investigation of Film Growth Mechanisms and Precursor Pyrolysis Dynamics
The investigation into the film growth mechanisms and the pyrolysis dynamics of Tris(n-butylcyclopentadienyl)erbium(III) is crucial for optimizing the MOCVD process. While detailed mechanistic studies specifically on the thermal decomposition of Tris(n-butylcyclopentadienyl)erbium(III) in the context of III-V semiconductor doping are not extensively available in public literature, insights can be drawn from related compounds and general MOCVD principles.
For cyclopentadienyl-based precursors, the thermal decomposition on the substrate surface is a critical step. The strength of the metal-ligand bond influences the decomposition temperature and the potential for incorporation of impurities from the ligands into the growing film. The butyl-substituted cyclopentadienyl ligands in Tris(n-butylcyclopentadienyl)erbium(III) are designed to enhance the volatility and stability of the precursor. The pyrolysis of these ligands must be clean to avoid carbon contamination in the epitaxial layer.
In related studies using other erbium precursors for the growth of erbium-doped yttrium oxide, the substrate was found to significantly impact the film morphology and crystalline orientation. The choice of substrate can influence the texture of the resulting film.
Development of Luminescent and Optical Materials
The unique electronic configuration of the erbium(III) ion is at the heart of its application in luminescent and optical materials. The f-shell electrons are well-shielded, leading to sharp, atom-like emission spectra that are relatively insensitive to the host material.
Fundamental Aspects of Erbium(III) Luminescence and Energy Transfer Mechanisms
The luminescence of the erbium(III) ion arises from electronic transitions within its 4f shell. The most prominent of these is the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition, which produces near-infrared (NIR) light at approximately 1.54 µm. However, direct excitation of the Er³⁺ ion is often inefficient due to its low absorption cross-section.
To overcome this limitation, energy transfer mechanisms are employed. In one such mechanism, a sensitizer (B1316253), which can be another ion or an organic ligand, absorbs light at a higher energy and then transfers this energy to the erbium ion, which subsequently luminesces. The efficiency of this energy transfer is dependent on the spectral overlap between the emission of the sensitizer and the absorption of the erbium ion, as well as the distance between them.
The energy transfer process can occur through various mechanisms, including dipole-dipole, dipole-quadrupole, and exchange interactions. Understanding these mechanisms is crucial for designing efficient luminescent materials.
Ligand-Sensitized Luminescence ("Antenna Effect") in Erbium(III) Complexes
In erbium(III) complexes, organic ligands can act as "antennas" to enhance the luminescence of the central erbium ion. This phenomenon, known as the "antenna effect," involves the absorption of light by the organic ligand, followed by an efficient transfer of the excitation energy to the erbium ion.
The process typically involves the ligand absorbing a photon, which excites it to a singlet excited state. Through intersystem crossing, the ligand transitions to a triplet excited state. If the energy of this triplet state is appropriately matched with an excited state of the erbium ion, energy transfer can occur, leading to the population of the erbium's emitting level and subsequent luminescence.
The design of the ligand is critical for an effective antenna effect. The ligand should have a high absorption coefficient and an efficient intersystem crossing to the triplet state. Furthermore, the energy of the triplet state must be slightly higher than the accepting energy level of the erbium ion to facilitate efficient energy transfer and minimize back-transfer.
Design of Erbium(III) Coordination Polymers and Metal-Organic Frameworks for Optical Functionality
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. By incorporating erbium(III) ions into these structures, it is possible to create materials with tailored optical properties.
In these frameworks, the organic linkers can be designed to act as antennas, sensitizing the luminescence of the erbium ions. The rigid and well-defined structure of MOFs can provide a stable environment for the erbium ions, potentially enhancing their luminescence efficiency by minimizing non-radiative decay pathways.
Furthermore, the porous nature of some MOFs can be exploited to encapsulate other luminescent species or to create sensors where the luminescence of the erbium-containing framework is modulated by the presence of specific guest molecules. The ability to tune the structure and composition of these materials at the molecular level offers a powerful platform for the development of new functional optical materials.
Exploration of Dual Visible/Near-Infrared Emission in Erbium(III) Systems
The phenomenon of dual emission in lanthanide complexes involves the simultaneous observation of light from two different excited states. Typically, this includes a broad emission band in the visible spectrum originating from the organic ligand and sharp, characteristic emission lines from the lanthanide ion, in this case, in the near-infrared (NIR) region. researchgate.net
In erbium(III) complexes, the Er³⁺ ion is known for its distinctive NIR emission around 1540 nm, which corresponds to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. erbium.nl This wavelength is of significant technological importance as it falls within the C-band of optical telecommunications. uc.ptresearchgate.net The sensitization of this emission is typically achieved through an "antenna effect," where the organic ligands absorb light and transfer the energy to the erbium ion. uc.pt
Dual emission arises when the energy transfer from the ligand's excited state to the erbium ion is not completely efficient, allowing the ligand to also relax radiatively, resulting in fluorescence or phosphorescence. researchgate.net Some erbium complexes with tetrapyrrole ligands, for instance, have been shown to be dual-emissive, displaying both the molecular fluorescence of the ligand in the visible spectrum and the characteristic 4f-emission of the erbium(III) ion in the NIR. researchgate.net Similarly, certain ytterbium(III) complexes with BODIPY-bipyridine ligands exhibit dual emission, where inefficient energy transfer from the ligand to the metal center allows for visible fluorescence from the ligand alongside the metal's NIR emission. rsc.org
The ability to exhibit dual visible and NIR emission would make a compound like Tris(n-butylcyclopentadienyl)erbium(III) potentially useful for applications in bimodal imaging or as a sensor where changes in the environment could selectively affect one of the emission pathways.
Table 1: Examples of Dual-Emissive Lanthanide Complexes
| Complex Type | Ligand Emission (Visible) | Lanthanide Emission (NIR) | Reference |
| Erbium(III) with tetrapyrrole ligands | Yes (Fluorescence) | Yes (4f-emission) | researchgate.net |
| Ytterbium(III) with BODIPY-bipyridine ligands | Yes (Fluorescence) | Yes (at 980 nm) | rsc.org |
Time-Resolved Spectroscopy of Erbium(III) Luminescence
Time-resolved luminescence spectroscopy is a critical tool for investigating the dynamic processes that follow electronic excitation in erbium(III) complexes. This technique allows for the measurement of the luminescence lifetime (the average time the ion remains in the excited state) and provides insights into the efficiency of energy transfer and the rates of non-radiative decay processes that can quench the desired NIR emission. erbium.nlresearchgate.net
The ⁴I₁₃/₂ excited state of the Er³⁺ ion can have a radiative lifetime in the millisecond range. erbium.nlrsc.org However, in molecular complexes, the observed luminescence lifetime is often much shorter, typically in the microsecond range, due to quenching by high-frequency vibrations (e.g., C-H, O-H) in the coordinated ligands. erbium.nlrsc.org For instance, the luminescence lifetime of an erbium-doped polydentate hemispherand organic cage complex in a KBr matrix was measured to be approximately 0.5 µs, significantly shorter than its estimated radiative lifetime of 4 ms. erbium.nl
By performing time-resolved measurements, researchers can distinguish between different emissive species or Er³⁺ ions in different local environments within a material. For example, studies on Er³⁺-doped calcium niobium gallium garnet crystals revealed different emission spectra at different time delays, suggesting the presence of erbium ions in multiple coordination sites. researchgate.net
For a compound such as Tris(n-butylcyclopentadienyl)erbium(III), time-resolved spectroscopy would be essential to:
Determine the luminescence lifetime of the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition.
Quantify the efficiency of the energy transfer from the n-butylcyclopentadienyl ligands to the Er³⁺ center.
Identify and understand the primary quenching pathways, such as vibrational de-excitation from the C-H bonds of the butyl groups and cyclopentadienyl rings.
This information is crucial for designing more efficient NIR-emitting materials for applications in optical amplification, sensing, and bio-imaging.
Table 2: Photophysical Data for Selected Erbium(III) Complexes
| Complex/Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Luminescence Lifetime | Reference |
| Er-doped polydentate cage complex (in KBr) | 337 | 1540 | ~0.5 µs | erbium.nl |
| Er-doped polydentate cage complex (in butanol-OD) | 287 or 488 | 1540 | > 0.8 µs | erbium.nl |
| [Er(fod)₃(bath)] | 360 | 1530 | Not specified | uc.ptresearchgate.net |
| (R-F12Binol)₃ErLi₃ | Not specified | 1440-1650 | 34 µs | nsf.gov |
| Er³⁺ in CNGG crystal | 266 | 545 | 15.1 µs and 30.5 µs (two components) | researchgate.net |
Theoretical and Computational Studies on Tris N Butylcyclopentadienyl Erbium Iii and Analogues
Density Functional Theory (DFT) for Reaction Mechanisms and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone in the computational study of organometallic complexes, including those of the f-block elements. sparkle.pro.br It offers a balance between computational cost and accuracy, making it suitable for relatively large systems like Tris(n-butylcyclopentadienyl)erbium(III).
Detailed DFT calculations on analogous cyclopentadienyl (B1206354) complexes reveal significant insights into their electronic structure. For instance, studies on η5-cyclopentadienyl half-sandwich organochalcogenide complexes have shown that meta-GGA functionals like TPSS and M06-L are effective for describing these systems. mdpi.com These studies indicate a notable ionic contribution to the metal-cyclopentadienyl bond, with the cyclopentadienyl (Cp) ligands being partially negatively charged. mdpi.com The highest occupied molecular orbitals (HOMOs) in such complexes typically exhibit π-bonding character between the metal center and the Cp rings, with a significant portion of the orbital density localized on the Cp π-system. mdpi.com
In the context of lanthanide complexes, DFT studies have been crucial in understanding the involvement of 4f and 5d orbitals in bonding and reactivity. For some lanthanide(II) cyclopentadienyl complexes, DFT has surprisingly shown that the lowest unoccupied molecular orbital (LUMO) of the Ln(III) precursor and the HOMO of the reduced Ln(II) product can be a d-orbital rather than a 4f-orbital. strem.com This suggests that the electronic ground state of a lanthanide complex can be influenced by the ligand environment. strem.com For erbium(III), which has a [Xe] 4f¹¹ configuration, DFT calculations would be instrumental in determining the precise nature of the Er-Cp bonding, the extent of 4f orbital participation, and the energies of the frontier molecular orbitals.
Furthermore, DFT is a powerful tool for elucidating reaction mechanisms. For example, DFT calculations have been used to detail the mechanism of Ni-mediated cycloaddition reactions for the synthesis of cyclopentadiene (B3395910) derivatives, identifying key steps like oxidative cyclization and β-fluorine elimination. ereztech.com While specific reaction mechanisms for Tris(n-butylcyclopentadienyl)erbium(III) are not extensively published, DFT could be employed to study its precursor chemistry, thermal decomposition pathways relevant to chemical vapor deposition (CVD), and its reactivity towards other substrates.
Table 1: Representative DFT Functionals and Basis Sets for Organometallic Complexes
| Functional Type | Examples | Basis Set Examples | Typical Application |
| Hybrid GGA | B3LYP, PBE0, B3PW91 | 6-31G, cc-pVTZ | Geometry optimization and electronic properties. mdpi.com |
| Meta-GGA | M06-L, TPSS | 6-31G, cc-pVTZ-pp | Improved description of non-covalent interactions and electronic structure. mdpi.com |
| Hybrid Meta-GGA | M06, M06-2X | 6-311++G(d,p) | High accuracy for thermochemistry and kinetics. tuwien.ac.at |
Computational Modeling of Ligand Effects and Coordination Environments
The electron-donating nature of the n-butyl group increases the electron density on the cyclopentadienyl ring. This, in turn, can affect the strength and nature of the Er-Cp bond. DFT studies on substituted cyclopentadienes have shown that electron-donating groups can alter the aromaticity and stabilization energies of the ring. tuwien.ac.at In related systems, such as half-sandwich tellurium and selenium complexes, the addition of methyl groups to the Cp ring was found to decrease the ionization potential of the complex. mdpi.com A similar effect would be anticipated for the n-butyl group in the erbium complex.
The steric bulk of the n-butyl groups also has significant consequences for the coordination environment of the erbium ion. Lanthanide ions have large ionic radii, allowing for high coordination numbers. nih.gov The bulky n-butylcyclopentadienyl ligands will influence the geometry of the complex, likely leading to a more sterically crowded environment around the erbium center compared to smaller ligands. This steric hindrance can affect the compound's volatility, a key property for its use as a CVD and Atomic Layer Deposition (ALD) precursor. nih.gov Computational models can quantify these steric effects, for instance, by calculating cone angles or mapping the steric potential around the metal center.
Furthermore, computational studies on [CpRh] (Cp = pentamethylcyclopentadienyl) complexes have demonstrated that ancillary ligands significantly impact catalytic activity. researchgate.netchemrxiv.org These studies systematically varied ligand features to understand their effect on reaction energies, showing that the choice of linker atoms and their coordination are key. researchgate.netchemrxiv.org While Tris(n-butylcyclopentadienyl)erbium(III) is primarily used as a precursor, understanding how the n-butylcyclopentadienyl ligand modulates the reactivity of the erbium center is crucial for controlling deposition processes.
Table 2: Comparison of Ligand Properties
| Ligand | Substituent | Electronic Effect | Steric Bulk |
| Cyclopentadienyl (Cp) | -H | Neutral reference | Low |
| n-Butylcyclopentadienyl (n-BuCp) | -C₄H₉ | Electron-donating (inductive) | Moderate |
| Pentamethylcyclopentadienyl (Cp) | -CH₃ (x5) | Strongly electron-donating | High |
| Perfluorinated Cp | -CF₃ (x5) | Strongly electron-withdrawing | Very High |
Simulations of Growth Processes in Thin Film Deposition
Tris(n-butylcyclopentadienyl)erbium(III) is utilized as a precursor for the deposition of erbium-containing thin films via techniques like CVD and ALD. strem.comnih.gov Computational simulations are invaluable for understanding and optimizing these complex, multi-scale processes, from the behavior of individual precursor molecules to the morphology of the resulting film.
At the atomistic level, Molecular Dynamics (MD) and Monte Carlo (MC) simulations can model the physical vapor deposition (PVD) process. ereztech.comscbt.com These simulations track the trajectory and interactions of precursor molecules as they approach and adsorb onto a substrate surface. Key parameters that can be investigated include the sticking coefficient of the precursor, its surface diffusion, and the initial stages of nucleation. For a precursor like Tris(n-butylcyclopentadienyl)erbium(III), simulations can help understand how its molecular structure, including the flexibility of the n-butyl chains, affects its adsorption geometry and subsequent reactions on the surface.
Kinetic Monte Carlo (kMC) methods can be used to simulate film growth over longer timescales, capturing the evolution of the film's morphology and microstructure. researchgate.net These models incorporate rates for various elementary processes such as adsorption, desorption, surface reaction, and diffusion, which can often be derived from DFT calculations. For the ALD of erbium oxide using Tris(n-butylcyclopentadienyl)erbium(III) and an oxygen source (e.g., water or ozone), kMC simulations could predict the growth per cycle, film conformity, and surface roughness as a function of process parameters like temperature and precursor pulse times.
The ultimate goal of these simulations is to connect the precursor chemistry and process conditions to the properties of the deposited thin film. For instance, simulations can help predict the density, refractive index, and charge carrier mobility of amorphous organic thin films. ereztech.comscbt.com While erbium oxide films are inorganic, the principles of modeling the deposition of molecular precursors are similar. By simulating the deposition of Tris(n-butylcyclopentadienyl)erbium(III), one could gain insights into how to control the film's composition, crystallinity, and defect density, which are critical for its performance in optical and electronic applications.
Conclusion and Future Research Directions
Summary of Key Academic Contributions of Tris(n-butylcyclopentadienyl)erbium(III) Research
The research surrounding Tris(n-butylcyclopentadienyl)erbium(III) has primarily centered on its application as a precursor in materials science, particularly for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). strem.com Its favorable physical properties, such as being a liquid with low volatility and high thermal stability, make it a suitable candidate for these techniques. wiseguyreports.com Academic contributions have highlighted its utility in the fabrication of thin films with specific electronic and optical properties.
Key research findings indicate its potential in several advanced technology sectors:
Electronics: The compound is noted for its potential use in various electronic applications due to its high thermal stability and electrical conductivity. wiseguyreports.com It is explored for creating erbium-containing layers in electronic components.
Medical Imaging: Tris(n-butylcyclopentadienyl)erbium(III) has been identified as a promising material for developing next-generation Magnetic Resonance Imaging (MRI) contrast agents. wiseguyreports.com Research suggests that erbium-based agents could offer advantages over traditional gadolinium-based agents, including potentially higher relaxivity and reduced toxicity. wiseguyreports.com
Advanced Displays: The compound is being investigated for its role in enhancing the efficiency and color purity of display technologies like organic light-emitting diodes (OLEDs). wiseguyreports.com
The table below summarizes the key physical and chemical properties of Tris(n-butylcyclopentadienyl)erbium(III).
Table 1: Properties of Tris(n-butylcyclopentadienyl)erbium(III)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 153608-51-6 | strem.comereztech.com |
| Molecular Formula | (C₄H₉C₅H₄)₃Er or C₂₇H₃₉Er | strem.comereztech.com |
| Molecular Weight | 530.86 g/mol | ereztech.com |
| Appearance | Yellow to orange liquid | strem.comereztech.com |
| Boiling Point | 240 °C | ereztech.com |
| Purity (Assay) | 98%+ | ereztech.com |
| Primary Application | CVD & ALD Precursor | strem.com |
Challenges and Opportunities in Organoerbium Chemistry
Organoerbium chemistry, as a subset of organolanthanide chemistry, faces a unique set of challenges and opportunities that drive current research.
Challenges:
High Reactivity and Sensitivity: A primary challenge is the extreme reactivity of organoerbium compounds. researchgate.net Like many organolanthanide complexes, they are highly sensitive to oxygen and moisture, necessitating the use of sophisticated, rigorously anhydrous, and anaerobic synthetic techniques, such as Schlenk lines or gloveboxes. researchgate.net
Synthesis Difficulties: Traditional synthetic methods, such as the displacement of a halide by a metallic hydride, are often not readily applicable for creating certain organoerbium species, particularly hydrides. researchgate.net This has historically slowed development compared to d-block organometallic chemistry. researchgate.net
Characterization: The characterization of organoerbium compounds can be difficult. researchgate.net The paramagnetic nature of the Er(III) ion often leads to significant broadening and shifting of signals in NMR spectroscopy, complicating structural elucidation. researchgate.net
Opportunities:
Catalysis: A significant opportunity lies in catalysis. numberanalytics.com Organoerbium complexes, like other organolanthanides, are being explored as catalysts for a variety of organic transformations, including polymerization, hydrogenation, and hydroamination. numberanalytics.com The large ionic radius and high electropositivity of erbium can lead to unique catalytic activities.
Small Molecule Activation: The high reactivity of these compounds can be harnessed for the activation of small, inert molecules, which remains a key goal in chemistry. rsc.org
Development of Novel Ligands: There is a considerable opportunity in designing new ligand architectures. numberanalytics.comrsc.org Bulky or specially designed ligands can enhance the stability of organoerbium complexes, control their reactivity, and even allow for the stabilization of unusual oxidation states, expanding the fundamental chemistry of the element. rsc.org
Emerging Trends in Lanthanide Organometallic Research
The broader field of lanthanide organometallic research is experiencing rapid evolution, driven by new synthetic capabilities and a deeper understanding of the unique electronic properties of the 4f elements. rsc.org
New Synthetic Methodologies: Researchers are moving beyond traditional salt metathesis reactions. numberanalytics.com The development of alternative synthetic routes, such as alkane elimination, has provided access to novel organolanthanide compounds with higher yields and greater control over the final product. numberanalytics.com
Redox Chemistry Exploration: While the +3 oxidation state is dominant, there is growing interest in the chemistry of lanthanides in less common oxidation states, such as +2 and +4. rsc.org The use of bulky cyclopentadienyl-derived ligands has been a key strategy in accessing and stabilizing divalent lanthanide complexes for nearly all lanthanide ions. rsc.org This expanded redox chemistry opens new possibilities in single-electron transfer reactions and photoredox catalysis. rsc.org
Advanced Materials Application: There is a strong trend towards using organolanthanide complexes as building blocks for advanced materials. numberanalytics.com
Luminescent Materials: The unique, sharp emission lines of lanthanide ions are being exploited in materials for OLEDs, sensors, and bio-imaging. numberanalytics.comnumberanalytics.com Research focuses on designing ligand environments that enhance these luminescent properties. rsc.org
Magnetic Materials: Certain lanthanide complexes exhibit interesting magnetic properties, making them candidates for the development of single-molecule magnets (SMMs) and potential components in spintronics and quantum technologies. numberanalytics.comrsc.org
Computational Advancement: The use of computational methods, particularly Density Functional Theory (DFT), has become a powerful tool in organolanthanide chemistry. rsc.org DFT helps in understanding the bonding, electronic structure, and reactivity of these complex molecules, guiding synthetic efforts and interpreting spectroscopic data. rsc.org
Potential for Novel Academic Discoveries and Methodologies
The future of organometallic chemistry involving Tris(n-butylcyclopentadienyl)erbium(III) and related compounds is ripe with potential for new discoveries and the refinement of chemical methodologies.
Tailored Precursor Design: Building on the use of Tris(n-butylcyclopentadienyl)erbium(III) in ALD/CVD, a key area for discovery is the rational design of new organometallic precursors. By modifying the cyclopentadienyl (B1206354) ligand or introducing different functional groups, researchers can fine-tune properties like volatility, thermal stability, and reactivity to create superior thin films for next-generation electronics and photonic devices.
New Methodologies in Catalysis: The development of novel synthetic methods, such as those that avoid traditional salt-based routes, could lead to the discovery of new types of organoerbium catalysts. researchgate.netnumberanalytics.com These catalysts might exhibit unprecedented selectivity or efficiency in challenging organic transformations, such as the hydroboration of esters or C-O bond cleavage reactions. researchgate.net
Probing Bioinorganic Systems: While still an emerging area, there is potential for using well-defined organoerbium complexes as probes in biological systems. acs.org The unique spectroscopic and magnetic properties of erbium could be harnessed to study metal ion interactions in complex biological environments, although the high reactivity of organometallic species presents a significant challenge. frontiersin.org
Discovery Through Advanced Ligand Design: The creation of novel ligand frameworks is a frontier for discovery. rsc.org Introducing new, complex ligand architectures could stabilize erbium in unusual coordination geometries or oxidation states, leading to compounds with fundamentally new magnetic or luminescent properties. rsc.orgmdpi.com This could pave the way for breakthroughs in quantum information science or advanced optical materials. numberanalytics.com
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for Tris(n-butylcyclopentadienyl)erbium(III), and how are they validated?
- The compound is typically synthesized via ligand substitution reactions using erbium halides and n-butylcyclopentadienyl ligands under inert atmospheres. Validation involves elemental analysis, NMR spectroscopy for ligand coordination, and X-ray crystallography to confirm molecular geometry. Consistency in purity (>98%) is critical, as impurities can skew catalytic or luminescent properties .
Q. What safety protocols are essential for handling Tris(n-butylcyclopentadienyl)erbium(III) in laboratory settings?
- Due to its pyrophoric nature and reactivity with water/moisture, handling requires inert gas environments (e.g., argon gloveboxes), dry solvents, and flame-resistant labware. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Fire suppression should use dry powder agents, not water-based systems .
Q. Which spectroscopic techniques are most effective for characterizing Tris(n-butylcyclopentadienyl)erbium(III)?
- UV-Vis spectroscopy identifies ligand-to-metal charge transfer bands, while FT-IR confirms cyclopentadienyl ligand bonding. Magnetic susceptibility measurements and X-ray absorption spectroscopy (XAS) provide insights into Er(III)’s electronic structure. Cross-validation with computational models (e.g., DFT) enhances reliability .
Advanced Research Questions
Q. How can researchers address discrepancies in reported catalytic activity of Tris(n-butylcyclopentadienyl)erbium(III) across studies?
- Discrepancies often arise from variations in purity, solvent systems, or ligand steric effects. Methodological solutions include:
- Conducting replication studies under strictly controlled conditions (e.g., moisture/oxygen-free environments).
- Using standardized catalytic assays (e.g., turnover frequency in polymerization reactions).
- Comparing results with analogous lanthanide complexes (e.g., Y or Gd derivatives) to isolate Er-specific effects .
Q. What experimental design considerations are critical for studying Tris(n-butylcyclopentadienyl)erbium(III) in electroluminescent applications?
- Device fabrication requires double-layer thin films (e.g., vapor-deposited organic layers) to confine electron-hole recombination. Key parameters include:
- Optimizing Er(III) doping concentrations to balance quantum efficiency and luminescence intensity.
- Validating charge injection efficiency using indium-tin-oxide (ITO) anodes and alloyed cathodes (e.g., Mg:Ag).
- Benchmarking against reference compounds (e.g., Tris(methylcyclopentadienyl)erbium) to assess substituent effects .
Q. How can factorial design optimize the synthesis of Tris(n-butylcyclopentienyl)erbium(III) for enhanced stability?
- A 2<sup>k</sup> factorial design can test variables like reaction temperature, ligand-to-metal ratio, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions for yield and stability. Post-synthesis stability assays (e.g., thermogravimetric analysis under nitrogen) quantify decomposition thresholds .
Q. What theoretical frameworks explain the magnetic anisotropy of Tris(n-butylcyclopentadienyl)erbium(III)?
- Crystal field theory (CFT) models the splitting of Er(III)’s 4f orbitals under ligand-induced symmetry. Single-ion magnet (SIM) behavior can be predicted using Stevens operator formalism. Experimental magnetic hysteresis data should be correlated with ab initio calculations to validate anisotropy parameters .
Methodological Guidance
Q. How should researchers design replication studies to verify the redox properties of Tris(n-butylcyclopentadienyl)erbium(III)?
- Use cyclic voltammetry (CV) in anhydrous THF with a non-coordinating electrolyte (e.g., Bu4NPF6). Control oxygen/moisture levels rigorously and calibrate against ferrocene/ferrocenium reference. Triplicate runs and statistical error analysis (e.g., ±5% tolerance) ensure reproducibility .
Q. What strategies mitigate air sensitivity during spectroscopic characterization of Tris(n-butylcyclopentadienyl)erbium(III)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
